molecular formula C10H12N4O B13202338 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13202338
M. Wt: 204.23 g/mol
InChI Key: KPOIVXWUVAAWDC-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 6-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazolone ring to a pyrazolidine ring.

    Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyrazolidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aminopyridine moiety can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    6-Aminopyridin-3-ylboronic acid: Shares the aminopyridine moiety but differs in its boronic acid functionality.

    9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one: A potent mTOR inhibitor with a similar aminopyridine structure.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.

Uniqueness: 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of the pyrazolone and aminopyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-5-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H12N4O/c1-2-7-5-10(15)14(13-7)8-3-4-9(11)12-6-8/h3-4,6H,2,5H2,1H3,(H2,11,12)

InChI Key

KPOIVXWUVAAWDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CN=C(C=C2)N

Origin of Product

United States

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